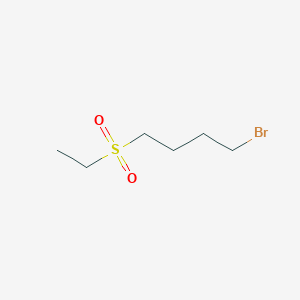

1-Bromo-4-(ethanesulfonyl)butane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13BrO2S |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

1-bromo-4-ethylsulfonylbutane |

InChI |

InChI=1S/C6H13BrO2S/c1-2-10(8,9)6-4-3-5-7/h2-6H2,1H3 |

InChI Key |

ZAEUHONAYUXHNH-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCCBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 Ethanesulfonyl Butane

Reactivity Governed by the Terminal Bromine Atom

The carbon-bromine bond is the most reactive site for nucleophilic attack and elimination reactions due to the electronegativity of the bromine atom and its ability to function as a good leaving group. As a primary alkyl halide, its reactions are generally predictable.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution is a fundamental reaction for primary alkyl halides like 1-bromo-4-(ethanesulfonyl)butane. The reaction pathway is overwhelmingly favored to be bimolecular (SN2) rather than unimolecular (SN1).

SN2 Pathway : The SN2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom attached to the bromine, and the bromide ion leaves simultaneously. chemicalnote.com This pathway is preferred for primary alkyl halides because the carbon atom is relatively unhindered, allowing for backside attack by the nucleophile. masterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.com Strong nucleophiles will favor the SN2 reaction. libretexts.org

SN1 Pathway : The SN1 pathway involves the formation of a carbocation intermediate. chemicalnote.com For this compound, this would require the formation of a primary carbocation, which is highly unstable. chemicalnote.com Therefore, the SN1 pathway is not a significant route for this compound under typical conditions. quora.com

A variety of nucleophiles can be used to displace the bromide, leading to a diverse range of products, as illustrated in the table below.

| Nucleophile (Nu⁻) | Product Name | Chemical Structure of Product |

| Hydroxide (B78521) (OH⁻) | 4-(Ethanesulfonyl)butan-1-ol | |

| Cyanide (CN⁻) | 5-(Ethanesulfonyl)pentanenitrile | |

| Azide (N₃⁻) | 1-Azido-4-(ethanesulfonyl)butane | |

| Iodide (I⁻) | 1-(Ethanesulfonyl)-4-iodobutane | |

| Thiolate (RS⁻) | 1-(Alkylthio)-4-(ethanesulfonyl)butane |

Elimination Reactions to Form Unsaturated Systems

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases and at higher temperatures. For primary alkyl halides, the bimolecular elimination (E2) mechanism is the most common pathway. lumenlearning.comlibretexts.org

The E2 reaction is a concerted, one-step process where a base removes a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. Simultaneously, the C-Br bond breaks, and a double bond forms between the alpha and beta carbons. differencebetween.com This results in the formation of an alkene. In the case of this compound, the product would be 1-(ethanesulfonyl)but-3-ene.

To favor elimination over substitution for a primary halide, a strong, bulky base such as potassium tert-butoxide (KOtBu) is often used. lumenlearning.comreddit.com The steric hindrance of the base makes it a better proton abstractor (base) than a nucleophile. quora.com

Comparison of Conditions for SN2 vs. E2:

| Reaction Type | Favored By |

|---|---|

| SN2 | Strong, non-hindered nucleophiles (e.g., I⁻, CN⁻, OH⁻) |

| E2 | Strong, sterically hindered bases (e.g., t-BuOK) and heat |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira adaptations)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While traditionally used with aryl or vinyl halides, advancements have enabled their application to alkyl halides.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. The cross-coupling of primary alkyl bromides containing β-hydrogens can be achieved under mild conditions using specialized palladium catalysts and ligands. organic-chemistry.orgnih.gov The generally accepted mechanism for primary alkyl halides involves an SN2-type oxidative addition of the alkyl halide to the Pd(0) catalyst. acs.org This would allow the butane (B89635) chain of this compound to be coupled with various aryl or vinyl groups. Recent developments have even led to fully aqueous conditions for such couplings. st-andrews.ac.uk

Heck Reaction : The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The intermolecular Heck reaction of alkyl halides has been a more significant challenge. However, methods using specific catalyst systems, such as Pd/dppf, have been developed that can facilitate the coupling of primary and secondary alkyl halides with olefins. rsc.org These reactions may proceed through a single electron transfer mechanism, initiating a radical pathway. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Its extension to unactivated primary alkyl bromides has been successfully demonstrated using palladium-N-heterocyclic carbene (NHC) ligand complexes with a copper co-catalyst under mild conditions. thieme-connect.com Nickel-catalyzed versions have also been developed that show excellent compatibility with primary alkyl halides. thieme-connect.com

Reactivity at the Ethanesulfonyl Group

The sulfonyl group (SO₂) is a robust and strongly electron-withdrawing functional group. wikipedia.org This influences the reactivity of the adjacent carbon atoms and the sulfur atom itself.

Activation of Adjacent Carbon-Hydrogen Bonds

The powerful electron-withdrawing nature of the sulfone moiety increases the acidity of the C-H bonds on the carbons alpha to the sulfur atom. wikipedia.org For this compound, this applies to the protons on the methylene (B1212753) group of the ethyl chain and, to a lesser extent, the methylene group at the C4 position of the butane chain.

This acidity allows for deprotonation by a strong base to form a stabilized carbanion (an α-sulfonyl carbanion). This carbanion can then act as a nucleophile in a variety of subsequent reactions, such as alkylations, making the sulfone group a useful handle for further molecular elaboration. wikipedia.org The development of methods for the direct sulfonylation of C-H bonds highlights the importance of this functional group in synthesis. researchgate.netrsc.orgresearchgate.net

Potential for Further Oxidation or Reduction of the Sulfone

The sulfur atom in a sulfone group exists in its highest possible oxidation state, +6. differencebetween.comlibretexts.org

Oxidation : Because the sulfur is already fully oxidized, sulfones are generally inert to further oxidation. wikipedia.org

Reduction : In contrast, the sulfone group can be reduced. This process, known as reductive desulfonylation, involves the cleavage of a carbon-sulfur bond, which is then replaced by a carbon-hydrogen bond. wikipedia.org This transformation effectively removes the sulfonyl group from the molecule. Common reagents for this purpose include active metals such as sodium amalgam, magnesium with a mercury(II) chloride catalyst, or samarium(II) iodide. wikipedia.orgrsc.org More recently, metal-free deoxygenation methods using reagents like hydrosilanes with a Lewis acid catalyst have also been developed. thieme-connect.com Depending on the specific reagents and conditions, the reaction can be selective, but strong reducing agents might also affect other functional groups present in the molecule, such as the C-Br bond.

Advanced Mechanistic Investigations of Reactions Involving 1 Bromo 4 Ethanesulfonyl Butane

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of 1-Bromo-4-(ethanesulfonyl)butane is dominated by the presence of the primary alkyl bromide, which is an excellent electrophilic site for nucleophilic attack. The distal ethanesulfonyl group, being strongly electron-withdrawing, can influence the reactivity of the C-Br bond.

Detailed Pathways for Nucleophilic Substitutions

The primary alkyl halide structure of this compound strongly favors nucleophilic substitution reactions proceeding via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. chemguide.co.uk In this pathway, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to a concerted process where the carbon-nucleophile bond forms simultaneously as the carbon-bromine bond breaks.

The mechanism involves a single transition state where the central carbon atom is pentacoordinate. The nucleophile attacks from the side opposite to the leaving group (bromide ion), resulting in an inversion of stereochemistry if the carbon were chiral. For this compound, the reaction with a nucleophile (Nu⁻) can be depicted as follows:

Reaction Scheme: Nu⁻ + Br-(CH₂)₄-SO₂CH₂CH₃ → [Nu---CH₂(CH₂)₃---Br]⁻ (Transition State) → Nu-(CH₂)₄-SO₂CH₂CH₃ + Br⁻

Common nucleophiles that react with primary bromoalkanes include hydroxide (B78521) ions, alkoxides, cyanide, and amines. chemguide.co.uksavemyexams.com For example, reaction with sodium hydroxide would yield 4-(ethanesulfonyl)butan-1-ol. physicsandmathstutor.com The reaction is typically carried out by heating the mixture to ensure a sufficient rate of reaction. chemguide.co.uk The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF can accelerate S_N2 reactions.

Radical Intermediates in Sulfonylation Processes

While nucleophilic substitution is the most common pathway, reactions involving radical intermediates are a cornerstone of organic chemistry. youtube.com In the context of haloalkanes, radical reactions are often initiated by light (photolysis) or radical initiators. lumenlearning.comyoutube.com For a molecule like this compound, homolytic cleavage of the C-Br bond would generate a primary alkyl radical.

Initiation Step (Hypothetical): Br-(CH₂)₄-SO₂CH₂CH₃ + initiator → ·(CH₂)₄-SO₂CH₂CH₃ + Br·

This primary radical could then participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding across a double bond. lumenlearning.comucr.edu However, specific studies detailing radical-mediated sulfonylation processes directly involving this compound as a starting material are not prominent in the surveyed literature. Such pathways are generally less common for simple alkylations compared to nucleophilic substitution unless specific radical-promoting conditions are employed.

Organometallic Catalytic Cycles

Organometallic catalysts, particularly those based on palladium, nickel, or copper, are widely used to form carbon-carbon and carbon-heteroatom bonds using alkyl halides as coupling partners. Reactions like Suzuki, Heck, and Sonogashira couplings typically involve an organometallic catalytic cycle.

A general catalytic cycle for a cross-coupling reaction involving this compound (R-Br) and an organometallic reagent (R'-M) would hypothetically involve three key steps:

Oxidative Addition: The catalyst (e.g., Pd(0)) inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

R-Br + Pd(0)L₂ → R-Pd(II)(Br)L₂

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.

R-Pd(II)(Br)L₂ + R'-M → R-Pd(II)(R')L₂ + M-Br

Reductive Elimination: The two organic groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

R-Pd(II)(R')L₂ → R-R' + Pd(0)L₂

While these cycles are fundamental to organometallic chemistry, specific applications and detailed mechanistic studies of such catalytic reactions using this compound are not extensively documented in scientific literature.

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

To verify and refine the proposed mechanistic pathways, chemists rely on advanced spectroscopic techniques to monitor reactions in real-time. These methods provide data on the consumption of reactants, the formation of products, and the detection of transient intermediates.

In-situ NMR and IR Spectroscopy

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring homogeneous reactions. By setting up a reaction directly within an NMR tube, spectra can be acquired at regular intervals. For a reaction of this compound, one could monitor:

The disappearance of the characteristic proton (¹H) and carbon (¹³C) signals of the starting material. For instance, the methylene (B1212753) group attached to the bromine (-CH₂Br) has a distinct chemical shift that would decrease in intensity. docbrown.info

The appearance and growth of new signals corresponding to the product. For example, in a substitution with an amine, new signals for the N-CH₂- group would appear at a different chemical shift.

The table below illustrates hypothetical ¹H NMR chemical shift changes that could be monitored during a nucleophilic substitution reaction.

| Group | Starting Material (this compound) | Product (e.g., R-N-CH₂-(CH₂)₃-SO₂Et) |

| -CH₂ -Br | ~3.4 - 3.6 ppm | Signal disappears |

| R-N-CH₂ - | N/A | ~2.5 - 2.8 ppm |

| -CH₂ -SO₂- | ~3.0 - 3.2 ppm | Shift may be slightly altered |

| -CH₂-CH₃ | ~1.3 - 1.5 ppm | Shift may be slightly altered |

Note: Values are estimates and can vary based on solvent and specific nucleophile.

In-situ Infrared (IR) Spectroscopy , often using Attenuated Total Reflectance (ATR) probes, can track changes in functional groups. Key vibrations that could be monitored include:

The C-Br stretching vibration (typically 650-550 cm⁻¹).

The appearance of new bands, such as an O-H stretch (~3200-3600 cm⁻¹) if an alcohol is formed, or an N-H stretch (~3300-3500 cm⁻¹) if an amine is the product.

Mass Spectrometry for Reaction Monitoring

Mass spectrometry (MS) is exceptionally sensitive for detecting reactants, products, and even low-concentration intermediates in a reaction mixture. nih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the direct sampling of a liquid reaction mixture over time.

Computational Chemistry and Theoretical Studies on Reaction Dynamics

Computational chemistry and theoretical studies serve as powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For reactions involving this compound, these approaches can provide a molecular-level understanding of reaction dynamics, transition states, and the factors governing reaction rates and pathways. While specific, in-depth computational studies exclusively focused on this compound are not widely available in publicly accessible literature, this section outlines the principal theoretical methods that would be employed for such an investigation.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular structures and energetics. In the context of reactions involving this compound, DFT calculations would be instrumental in identifying and characterizing the transition state (TS) structures for various potential reaction pathways, such as nucleophilic substitution or elimination.

The process would involve mapping the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. Key parameters obtained from DFT calculations of the transition state would include:

Geometric Parameters: Bond lengths and angles of the activated complex. For example, in a hypothetical SN2 reaction, this would involve the length of the forming nucleophile-carbon bond and the breaking carbon-bromine bond.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Activation Energy (Ea): The energy difference between the transition state and the reactants, a critical factor in determining the reaction rate.

A hypothetical data table for a DFT study on a reaction of this compound might look as follows:

| Reaction Pathway | Functional/Basis Set | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) | Calculated Activation Energy (kcal/mol) |

| S | B3LYP/6-311+G(d,p) | Nu-C: 2.25, C-Br: 2.30 | i350.2 | 22.5 |

| E2 with Base | M06-2X/def2-TZVP | C-H: 1.60, C=C: 1.38, C-Br: 2.45 | i1200.7 | 28.1 |

Note: The data presented in this table is purely illustrative and intended to demonstrate how results from DFT calculations would be reported. It is not based on actual published research for this specific compound.

Energy Profiles and Rate-Determining Steps

Building upon the identification of transition states, computational studies can construct detailed reaction energy profiles. These profiles plot the change in potential energy as the reaction progresses from reactants to products, passing through any intermediates and transition states.

Molecular Dynamics Simulations

While DFT calculations typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a time-resolved picture of the reaction. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the actual trajectory of the reacting molecules.

In the study of this compound reactions, MD simulations could be used to:

Explore Conformational Effects: The flexible butane (B89635) chain can adopt various conformations, and MD can reveal how these different starting geometries might influence the reaction pathway and rate.

Investigate Solvent Effects: By including explicit solvent molecules in the simulation box, it is possible to study how the solvent interacts with the reactants and transition state, which can have a profound impact on the reaction energetics.

Validate Reaction Mechanisms: By observing a large number of reactive trajectories, MD simulations can confirm whether the mechanism predicted by static DFT calculations is the dominant one under realistic, dynamic conditions.

The insights gained from these computational approaches are invaluable for rationalizing experimental observations and for designing new synthetic methodologies with improved efficiency and selectivity.

Applications of 1 Bromo 4 Ethanesulfonyl Butane As a Synthetic Intermediate

Role in the Synthesis of Chiral Compounds

The utility of 1-bromo-4-(ethanesulfonyl)butane in asymmetric transformations to produce chiral compounds is not extensively documented in publicly available scientific literature. While the molecule possesses a reactive bromide group that can participate in nucleophilic substitution reactions, and the ethanesulfonyl group can influence reactivity, its specific application as a key component in establishing stereocenters in a controlled, asymmetric fashion appears to be a specialized area of research with limited published data.

Asymmetric synthesis is a critical field in organic chemistry, focusing on the selective synthesis of a specific enantiomer or diastereomer of a chiral molecule. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment for the reaction to proceed stereoselectively.

While this compound could theoretically be employed in such syntheses—for instance, as an electrophile in a reaction with a chiral nucleophile or in a reaction catalyzed by a chiral Lewis acid—specific examples and detailed studies outlining its effectiveness, enantiomeric excesses (ee%), or diastereomeric ratios (dr) are not readily found in broad chemical databases and literature searches. The development of chiral methodologies often involves extensive screening of substrates, and it is possible that other alkylating agents have been found to be more suitable or that research involving this specific compound has not been widely disseminated.

Further investigation into specialized chemical literature or patent databases might reveal specific instances of its use in asymmetric synthesis. However, based on a general survey of scientific publications, its role as a standard or widely adopted intermediate for the synthesis of chiral compounds is not established.

Structural Elucidation and Conformational Analysis in the Context of Reactivity

Advanced Spectroscopic Methods for Structural Assignment (Beyond Basic Identification)

Modern spectroscopic techniques offer a powerful arsenal for unequivocally determining the structure of organic molecules.

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the molecule. For 1-Bromo-4-(ethanesulfonyl)butane, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY spectrum would reveal correlations between neighboring protons, confirming the butane (B89635) chain's integrity. For instance, the protons on the carbon adjacent to the bromine atom would show a correlation with the protons on the next carbon in the chain. Similarly, an HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the carbon chemical shifts.

Hypothetical NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) |

| Br-C H₂- | ~3.5 | ~33 | Protons on C2 | C1 |

| -CH₂-C H₂-CH₂- | ~2.0 | ~28 | Protons on C1 and C3 | C2 |

| -CH₂-C H₂-SO₂- | ~2.2 | ~25 | Protons on C2 and C4 | C3 |

| -C H₂-SO₂- | ~3.2 | ~55 | Protons on C3 | C4 |

| SO₂-C H₂-CH₃ | ~3.1 | ~50 | Protons on ethyl CH₃ | Ethyl CH₂ |

| SO₂-CH₂-C H₃ | ~1.4 | ~7 | Protons on ethyl CH₂ | Ethyl CH₃ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. nih.govnmrdb.orgnmrdb.orgnmrdb.orgcheminfo.orgdocbrown.infodocbrown.infodocbrown.info

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₁₃BrO₂S), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Common fragmentation patterns for alkyl sulfones in mass spectrometry involve cleavage of the C-S bond and rearrangements. cdnsciencepub.comresearchgate.netaaqr.orgacs.orgnih.gov

Hypothetical HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Elemental Composition |

| [M]⁺ (for ⁷⁹Br) | 227.9823 | 227.9825 | C₆H₁₃⁷⁹BrO₂S |

| [M]⁺ (for ⁸¹Br) | 229.9802 | 229.9804 | C₆H₁₃⁸¹BrO₂S |

| [M-Br]⁺ | 149.0742 | 149.0740 | C₆H₁₃O₂S |

| [M-SO₂C₂H₅]⁺ | 134.9864 | 134.9866 | C₄H₈⁷⁹Br |

Crystallographic Studies of this compound and its Derivatives

While no specific crystallographic data for this compound is publicly available, X-ray diffraction studies on similar linear alkyl sulfones provide insights into their solid-state structures. whiterose.ac.ukresearchgate.netshodex.comuky.edu

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal its precise three-dimensional structure in the solid state. This would include bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the nature of intermolecular interactions, such as dipole-dipole interactions involving the polar sulfonyl and bromo groups, and van der Waals forces, which govern the crystal packing.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational landscape of flexible molecules like this compound. aip.orgrsc.orgresearchgate.netacs.orgmdpi.comacs.orgmit.eduacs.orgnih.gov

Energy minimization and conformational searching algorithms can be used to identify the stable conformers of this compound and their relative energies. These calculations would likely reveal a preference for staggered conformations along the butane backbone to minimize steric strain. The gauche and anti conformations around the C-C bonds would be of particular interest, as would the orientation of the ethyl group relative to the butane chain. The presence of the bulky and electronegative bromo and ethanesulfonyl groups would significantly influence the conformational energies.

Derivatives and Analogues of 1 Bromo 4 Ethanesulfonyl Butane: Synthesis and Comparative Reactivity

Structure-Reactivity Relationships in Brominated Alkyl Sulfones

The relationship between the molecular structure and the chemical reactivity of brominated alkyl sulfones is a critical area of study, providing a predictive framework for their chemical behavior. Key structural elements that influence reactivity include the nature of the alkyl chain, the position of the sulfonyl group relative to the bromine atom, and the presence of other substituents.

The primary factor governing the reactivity of brominated alkyl sulfones in nucleophilic substitution reactions is the strength of the carbon-halogen bond. libretexts.org The bond strength decreases from chlorine to bromine to iodine, meaning that bromoalkanes are generally more reactive than chloroalkanes but less reactive than iodoalkanes in substitution reactions. libretexts.org

The presence of the electron-withdrawing sulfonyl group (-SO₂-) plays a pivotal role in the reactivity of these molecules. This group exerts a strong inductive effect, pulling electron density away from the alkyl chain. This effect can influence the polarity of the carbon-bromine bond and the stability of potential intermediates in substitution reactions. nih.gov For instance, an α-sulfonyl group can stabilize an adjacent carbanion, which can be a factor in certain reaction mechanisms.

The mechanism of nucleophilic substitution in these compounds can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl group (primary, secondary, or tertiary), the nature of the nucleophile, the leaving group, and the solvent. organic-chemistry.orglibretexts.org For a primary alkyl bromide like 1-bromo-4-(ethanesulfonyl)butane, the S(_N)2 mechanism is generally favored. libretexts.org In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the bromine atom in a single, concerted step.

The table below illustrates the general principles of how structural variations in brominated alkyl sulfones are expected to influence their reactivity in S(_N)2 reactions.

| Structural Feature | Effect on SN2 Reactivity | Rationale |

|---|---|---|

| Position of the Sulfonyl Group | An α-sulfonyl group can decrease the rate of SN2 reaction at the α-carbon due to steric hindrance, but can increase the acidity of α-protons. A β- or γ-sulfonyl group has a less direct steric effect but still influences the electronic environment. | Steric hindrance from the bulky sulfonyl group can impede the backside attack of the nucleophile. The electron-withdrawing nature of the sulfonyl group can stabilize a transition state with developing negative charge. |

| Branching of the Alkyl Chain | Increased branching at the α- or β-carbon significantly decreases the rate of SN2 reactions. | Steric hindrance prevents the nucleophile from accessing the electrophilic carbon atom. For example, a secondary bromoalkyl sulfone will react slower than a primary one. |

| Nature of the Halogen | Reactivity increases down the group: R-Cl < R-Br < R-I. | The C-X bond strength decreases down the group (C-Cl > C-Br > C-I), making the bond easier to break. libretexts.org |

Future Research Directions in Halogenated Alkyl Sulfone Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing sulfones often involve harsh reaction conditions, the use of stoichiometric and hazardous reagents, and the generation of significant waste. nih.gov Consequently, a major focus of future research will be the development of greener and more efficient synthetic pathways.

The principles of green chemistry are increasingly being applied to the synthesis of sulfones to mitigate environmental impact. nih.govresearchgate.net Key strategies include the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste.

One of the most common methods for sulfone synthesis is the oxidation of sulfides. researchgate.net While effective, this method traditionally employs strong oxidants that can be hazardous. jchemrev.com Future research will continue to explore milder and more environmentally benign oxidizing agents. A notable green approach is the use of hydrogen peroxide (H₂O₂) as an oxidant, often in combination with a catalyst, as it generates water as the only byproduct. organic-chemistry.org The development of catalyst- and solvent-free conditions for sulfide (B99878) oxidation with H₂O₂ represents a significant step towards a truly green synthesis. researchgate.net

Another avenue of research is the direct incorporation of sulfur dioxide (SO₂), a readily available and inexpensive feedstock, into organic molecules. nih.gov This approach offers high atom economy and avoids the pre-functionalization of substrates often required in traditional methods. Photocatalytic methods that utilize SO₂ surrogates, such as DABCO·(SO₂)₂, are also gaining traction for the synthesis of diverse sulfones under mild conditions. organic-chemistry.org

Electrochemical synthesis is another promising green technique where electrons act as clean reagents, avoiding the need for chemical oxidants or reductants. nih.gov This method allows for the synthesis of various sulfonyl compounds in a single step under ambient conditions and has the potential to be highly selective by simply adjusting the applied potential. nih.gov

Table 1: Comparison of Traditional and Green Synthetic Methods for Sulfones

| Feature | Traditional Methods | Green Chemistry Approaches |

| Oxidants | Peracids, KMnO₄ | H₂O₂, Air |

| Catalysts | Stoichiometric Lewis/Brønsted acids | Recyclable catalysts, Photocatalysts, Enzymes |

| Solvents | Often toxic and flammable organic solvents | Water, Ionic liquids, Solvent-free conditions |

| Byproducts | Hazardous waste | Water, Benign salts |

| Conditions | High temperatures, Harsh conditions | Ambient temperature and pressure |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including halogenated alkyl sulfones. d-nb.info This technology enables better control over reaction parameters such as temperature and pressure, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. d-nb.inforesearchgate.net

The scale-up of chemical processes is a critical step in moving from laboratory discovery to industrial production. d-nb.info Continuous flow reactors are particularly well-suited for this purpose. researchgate.net For reactions involving highly reactive or unstable intermediates, flow chemistry provides a safer and more efficient alternative to batch methods. asymchem.com The ability to handle solids and slurries in flow is an ongoing area of research, with the development of specialized reactors and solvent systems aimed at preventing clogging and ensuring smooth operation. hybrid-chem.com

The pharmaceutical industry has been increasingly adopting continuous manufacturing, and the principles can be readily applied to the synthesis of fine chemicals like 1-Bromo-4-(ethanesulfonyl)butane. d-nb.infomdpi.com Automated flow synthesis systems are becoming more sophisticated, allowing for multi-step syntheses to be performed in a continuous and integrated manner, reducing manual intervention and improving reproducibility. d-nb.info

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of new reactions and catalytic systems is fundamental to expanding the synthetic utility of halogenated alkyl sulfones. Future research will likely focus on harnessing the power of light, electricity, and biological systems to achieve novel transformations.

Photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. researchgate.netrsc.org These techniques can activate otherwise inert chemical bonds under mild conditions.

Visible-light photocatalysis has shown great promise for the synthesis and functionalization of sulfones. researchgate.netresearchgate.net For instance, photoredox catalysis can enable the generation of sulfonyl radicals from sulfonyl chlorides or other precursors, which can then participate in a variety of addition and coupling reactions. organic-chemistry.org This approach allows for the construction of complex molecules containing the sulfone moiety with high levels of control and efficiency. nih.gov Future work will likely focus on developing new photocatalysts and expanding the scope of photocatalytic reactions involving halogenated alkyl sulfones. rsc.org

Electrochemical methods also offer a green and efficient way to synthesize and modify sulfones. nih.gov By controlling the electrode potential, it is possible to achieve selective transformations and synthesize diverse products from the same starting materials. nih.gov The electrochemical synthesis of β-ketosulfones from aryl methyl ketones and sodium sulfinates is an example of a convenient and environmentally friendly strategy. organic-chemistry.org

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemistry applications. While the use of biocatalysis in halogenated alkyl sulfone chemistry is still an emerging area, it holds significant potential.

Enzymes could be employed for the selective functionalization of molecules like this compound. For example, halogenases could be used to introduce the bromine atom with high regioselectivity and stereoselectivity. Similarly, enzymes could be used to catalyze the formation of the sulfone group itself or to perform transformations on other parts of the molecule while leaving the halogen and sulfone groups intact. The inspiration for such transformations can be drawn from biological processes like the S-adenosyl-L-methionine (SAM)-dependent methylations, which proceed with high reactivity and selectivity. nih.gov

The development of new enzymes through directed evolution and protein engineering will be crucial for expanding the range of biocatalytic reactions applicable to halogenated alkyl sulfones.

Advanced Materials and Supramolecular Chemistry Utilizing Halogenated Alkyl Sulfones

The unique electronic and structural properties of sulfones make them attractive building blocks for advanced materials and in the field of supramolecular chemistry. nih.gov The presence of a halogen atom, such as in this compound, provides a reactive handle for further functionalization and assembly.

Halogenated alkyl sulfones can serve as precursors to polymers with desirable properties, such as high thermal stability and chemical resistance. Polyethersulfone (PES) is a well-known high-performance polymer that highlights the utility of the sulfone group in materials science. nih.gov The bromo-functional group in this compound can be used to graft these molecules onto surfaces or to create cross-linked polymer networks.

In supramolecular chemistry, the sulfone group can act as a hydrogen bond acceptor, while the halogen atom can participate in halogen bonding. These non-covalent interactions can be exploited to construct well-defined supramolecular architectures, such as molecular cages, networks, and liquid crystals. The ability to precisely control the assembly of molecules is key to developing new materials with tailored functions, such as sensors, catalysts, and drug delivery systems. Future research will explore the design and synthesis of new halogenated alkyl sulfones with specific geometries and functionalities to enable the construction of complex and functional supramolecular systems. The development of sulfonium (B1226848) salts as electrophilic alkylation reagents also opens new avenues for molecular editing and the synthesis of complex structures. nih.gov

Computational Design and Predictive Modeling for New Reactivity

The advancement of halogenated alkyl sulfone chemistry, a field rich with versatile synthetic intermediates like this compound, is increasingly propelled by the integration of computational and predictive modeling. These in silico approaches offer a powerful lens to foresee molecular behavior, guide experimental design, and unlock novel reactivity, thereby accelerating the discovery of new functional molecules. nih.govresearchgate.net By moving beyond traditional trial-and-error methodologies, researchers can rationally design compounds with tailored properties, optimizing for specific applications in medicine, materials science, and organic synthesis. researchgate.netresearchgate.net

At the forefront of this computational revolution is Density Functional Theory (DFT), a quantum mechanical method that provides a robust balance between accuracy and computational cost for studying electronic structures. nih.govacs.org DFT calculations enable the prediction of a wide array of molecular properties that are fundamental to reactivity. For instance, by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict the most likely sites for nucleophilic and electrophilic attack. acs.org In a molecule such as this compound, this allows for a quantitative comparison of the electrophilicity of the carbon atom attached to the bromine versus the sulfur atom of the sulfone group.

Furthermore, DFT is instrumental in elucidating complex reaction mechanisms. chemrxiv.org It allows for the calculation of transition state energies, providing insight into reaction kinetics and the feasibility of different reaction pathways. nih.govacs.org For a bifunctional compound like this compound, this could be used to predict the energetic barriers for substitution versus elimination reactions under various conditions, or to model its reactivity with different nucleophiles. A study by Cronin et al. successfully used DFT to model transition states to predict the reactivity of α,β-unsaturated carbonyl compounds, demonstrating that mechanistic information is an invaluable tool in predicting electrophilic toxicity and intrinsic reactivity. acs.org

The table below summarizes key computational parameters and their applications in predicting the reactivity of halogenated alkyl sulfones.

| Computational Parameter | Predicted Property/Application | Relevance to Halogenated Alkyl Sulfones |

|---|---|---|

| HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability, and electronic transitions. acs.org | A smaller gap suggests higher reactivity, guiding the selection of reaction conditions. |

| Electrostatic Potential (ESP) Map | Sites for nucleophilic and electrophilic attack. | Identifies the electron-deficient carbon (C-Br) as the primary site for nucleophilic substitution. |

| Transition State (TS) Energy Barriers | Reaction kinetics and mechanism feasibility. nih.govacs.org | Predicts whether substitution or elimination is the favored pathway and guides temperature/catalyst selection. |

| Bond Dissociation Energy (BDE) | Likelihood of homolytic bond cleavage. acs.org | Assesses the stability of the C-Br and C-S bonds under radical or high-temperature conditions. |

| Gibbs Free Energy of Reaction (ΔG) | Thermodynamic spontaneity of a reaction. nih.gov | Determines the overall favorability of a proposed transformation. |

Predictive modeling extends to the rational design of entirely new molecules. By performing virtual modifications on a lead structure like this compound, researchers can screen a vast chemical space for compounds with enhanced or entirely new reactivity profiles. For example, a computational study could systematically replace the bromine atom with other halogens (chlorine, iodine) or alter the alkyl chain length to modulate the reactivity of the electrophilic center. A 2022 study successfully used a first-principle calculation method to predict the polymerization process of sulfonated poly(arylene ether sulfone) by investigating the effect of using different halogen atoms (F vs. Cl) at the reactive site, verifying the simulation with experimental results. nih.gov

This in silico screening can generate targeted libraries of candidate molecules, prioritizing those with the highest probability of success for synthesis and experimental validation. This approach significantly reduces the time and resources required for discovery.

The following table illustrates a hypothetical in silico screening of this compound analogs and the predicted impact on reactivity based on established computational principles.

| Structural Modification | Parent Compound | Predicted Effect on Reactivity | Underlying Principle |

|---|---|---|---|

| Replace Bromine with Iodine | This compound | Increased rate of nucleophilic substitution. | The C-I bond is weaker and longer than the C-Br bond, making iodide a better leaving group. |

| Replace Bromine with Chlorine | This compound | Decreased rate of nucleophilic substitution. | The C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group. nih.gov |

| Replace Ethyl group with Trifluoromethyl group on the sulfone | This compound | Increased electrophilicity of the C-Br carbon. | The strong electron-withdrawing nature of the CF₃ group would pull electron density through the molecule, enhancing reactivity towards nucleophiles. |

| Shorten alkyl chain to 2 carbons (1-Bromo-2-(ethanesulfonyl)ethane) | This compound | Increased likelihood of E2 elimination pathway. | The proximity of the acidic α-sulfonyl proton to the bromine-bearing carbon facilitates base-mediated elimination. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.